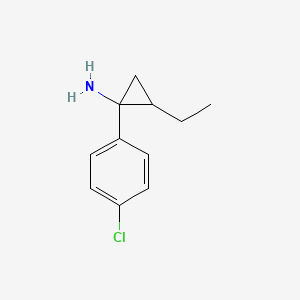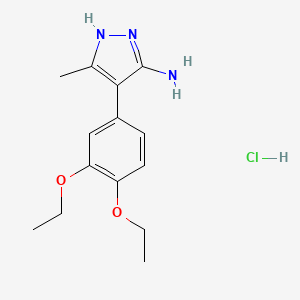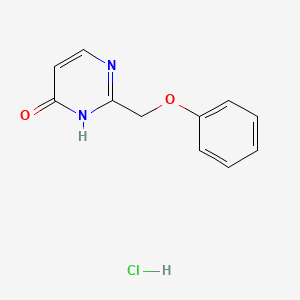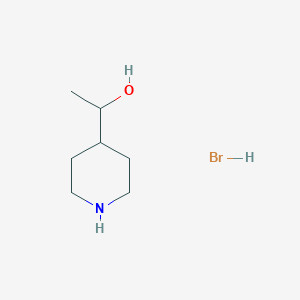
1-(4-Chlorophenyl)-2-ethylcyclopropan-1-amine
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-ethylcyclopropan-1-amine, also known as CPECPA, is a cyclic amine that is used extensively in scientific research. CPECPA has a wide range of applications, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2-ethylcyclopropan-1-amine is widely used in scientific research due to its unique properties and ability to form stable complexes with other molecules. It is commonly used in the synthesis of drugs and in the study of enzyme-substrate interactions. 1-(4-Chlorophenyl)-2-ethylcyclopropan-1-amine has also been used in the development of new catalysts and in the synthesis of polymers.
Mécanisme D'action
1-(4-Chlorophenyl)-2-ethylcyclopropan-1-amine has a unique mechanism of action that is not fully understood. It is believed to interact with enzymes to form a stable complex, which then allows the enzyme to catalyze reactions. It is also believed to interact with other molecules to form stable complexes, which can then be used in the synthesis of drugs or other compounds.
Biochemical and Physiological Effects
1-(4-Chlorophenyl)-2-ethylcyclopropan-1-amine has been found to have a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been found to have an analgesic effect, which may be useful in the treatment of pain. Additionally, 1-(4-Chlorophenyl)-2-ethylcyclopropan-1-amine has been found to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Chlorophenyl)-2-ethylcyclopropan-1-amine has several advantages when used in laboratory experiments. It is relatively cheap and easy to synthesize, and its unique properties make it useful for a wide range of applications. However, it also has some limitations. It is not very stable and can easily degrade in the presence of light or heat. Additionally, it can be toxic if used in large amounts.
Orientations Futures
There are many potential future directions for 1-(4-Chlorophenyl)-2-ethylcyclopropan-1-amine. It could be used in the development of new drugs or catalysts, or in the synthesis of polymers. It could also be used to study the mechanism of action of enzymes or other molecules, or to study the biochemical and physiological effects of certain compounds. Additionally, 1-(4-Chlorophenyl)-2-ethylcyclopropan-1-amine could be used to develop new methods for synthesizing compounds or for studying enzyme-substrate interactions.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-ethylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-2-8-7-11(8,13)9-3-5-10(12)6-4-9/h3-6,8H,2,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGRPVQZGCPWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1(C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-ethylcyclopropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[benzyl(2-methoxyethyl)amino]acetate](/img/structure/B1458920.png)









![1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one](/img/structure/B1458936.png)
